5-Bromo-6-chloro-N-methylnicotinamide
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Overview
Description
5-Bromo-6-chloro-N-methylnicotinamide is a chemical compound with the molecular formula C7H6BrClN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).
Preparation Methods
The synthesis of 5-Bromo-6-chloro-N-methylnicotinamide typically involves the halogenation of nicotinamide derivatives. One common method includes the bromination and chlorination of nicotinamide, followed by methylation. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-6-chloro-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-6-chloro-N-methylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, which can help in drug design and development.
Materials Science: It is explored for its electronic properties, which can be useful in developing new materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-N-methylnicotinamide involves its interaction with specific molecular targets. It can inhibit bacterial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets depend on the specific application and biological system being studied .
Comparison with Similar Compounds
5-Bromo-6-chloro-N-methylnicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-Bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their halogenation patterns and substituents, which can affect their chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-6-chloro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c1-10-7(12)4-2-5(8)6(9)11-3-4/h2-3H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCOIXRRNFXFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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